Iprovalicarb-d8 chemical properties
Iprovalicarb-d8 chemical properties
An In-depth Technical Guide to the Chemical Properties of Iprovalicarb-d8
This guide provides a comprehensive overview of the chemical and physical properties of Iprovalicarb-d8, a deuterated isotopologue of the fungicide Iprovalicarb (B1672162). It is intended for researchers, scientists, and professionals in drug development and agrochemical research who require detailed technical information. This document outlines its core properties, relevant experimental methodologies for its analysis, and a logical workflow for its determination in environmental matrices.
Core Chemical Properties
Iprovalicarb-d8 is the deuterium-labeled version of Iprovalicarb, a systemic fungicide belonging to the carbamate (B1207046) chemical class.[1] It is particularly effective against oomycete pathogens, such as Phytophthora and Plasmopara species, which cause diseases like late blight in potatoes and downy mildew in grapes.[1][2] The deuteration makes it a valuable internal standard for quantitative analysis of Iprovalicarb residues in various samples.
Quantitative Data Summary
The key chemical and physical properties of Iprovalicarb-d8 and its non-deuterated parent compound, Iprovalicarb, are summarized in the table below for easy comparison.
| Property | Iprovalicarb-d8 | Iprovalicarb |
| CAS Number | Not explicitly available (Parent: 140923-17-7)[1][3][4] | 140923-17-7[1][3][4] |
| Molecular Formula | C₁₈D₈H₂₀N₂O₃[5][6][7] | C₁₈H₂₈N₂O₃[1][3][4] |
| Molecular Weight | 328.4758 g/mol [5][6] | 320.43 g/mol [1][3][4] |
| Accurate Mass | 328.2602 Da[5][7] | 320.2100 Da[1] |
| Physical State | - | White-yellow powder[8] |
| Melting Point | - | 163-165 °C (diastereoisomeric mixture)[3] |
| Boiling Point | - | 497.8 ± 38.0 °C (Predicted)[3] |
| Density | - | 1.11 g/cm³ (at 20°C)[3] |
| Solubility | - | Slightly soluble in Chloroform and Methanol[3] |
Mechanism of Action
Iprovalicarb's fungicidal activity stems from its ability to disrupt the synthesis of the fungal cell wall.[9][10] It specifically inhibits the enzyme cellulose (B213188) synthase, which is crucial for the formation of cellulose, a primary structural component of the cell walls in oomycete fungi.[2][11] This interference leads to the breakdown of cell wall integrity, causing cell lysis and ultimately the death of the pathogen.[2][9] This mode of action is distinct from many other fungicides, making it a valuable tool in managing resistance.[10]
Experimental Protocols
The quantification of Iprovalicarb (and by extension, the use of Iprovalicarb-d8 as an internal standard) in environmental and agricultural samples is critical for residue monitoring and safety assessment. Several analytical methods have been developed for this purpose.
Liquid Chromatography with UV Detection (LC-UV)
This method has been successfully applied for the determination of Iprovalicarb in cabbage and soil.[11][12]
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Sample Preparation (Cabbage):
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Homogenized cabbage samples (head and leaves) are fortified with a known amount of Iprovalicarb standard.
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Extraction is performed using acetone.
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The fungicide is then partitioned from the aqueous phase into dichloromethane.
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The extract undergoes a cleanup step using a neutral alumina (B75360) column to remove interfering matrix components.[12][13]
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-
Sample Preparation (Soil):
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Fortified soil samples are extracted with acetonitrile.
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The resulting extract is subjected to a similar column cleanup procedure.[11]
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-
Chromatographic Conditions:
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
A highly sensitive and selective method validated for the analysis of Iprovalicarb residues in tomatoes.[14] Iprovalicarb-d8 is an ideal internal standard for this technique due to its similar chromatographic behavior and distinct mass.
-
Sample Preparation:
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Homogenized tomato samples (10 g) are fortified at concentration levels such as 0.01, 0.025, and 0.1 mg/kg.
-
Samples are left to stand for approximately 15 minutes.
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Extraction is carried out according to a validated protocol, followed by analysis.
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-
Instrumentation and Conditions:
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The analysis is performed on an LC-MS/MS system.
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The method demonstrates high accuracy, with a coefficient of determination (R²) for the calibration curve greater than 0.99.
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Sensitivity: The Limit of Detection (LOD) for Iprovalicarb is 0.001 mg/kg, with a corresponding Limit of Quantification (LOQ) of 0.0025 mg/kg.[14]
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Enzyme-Linked Immunosorbent Assay (ELISA)
A competitive indirect ELISA has been developed for rapid screening of Iprovalicarb residues in crop and water samples.[13]
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Methodology:
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The assay utilizes a polyclonal antibody produced against a specific hapten of Iprovalicarb.
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Under optimized heterologous format conditions, the assay achieves a half-maximal inhibitory concentration (IC₅₀) of 3.51 ng/mL.
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The lowest detection limit is reported as 0.065 ng/mL.
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Recovery: When applied to real-world samples, recoveries were in the range of 80.52-144.70% for crops and 72.11-100.43% for water.[13]
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Visualized Workflow
The following diagram illustrates a generalized workflow for the analytical determination of Iprovalicarb residues, a process for which Iprovalicarb-d8 serves as a critical internal standard.
Caption: Workflow for Iprovalicarb residue analysis using an internal standard.
References
- 1. medkoo.com [medkoo.com]
- 2. youtube.com [youtube.com]
- 3. IPROVALICARB CAS#: 140923-17-7 [m.chemicalbook.com]
- 4. scbt.com [scbt.com]
- 5. Iprovalicarb-d8 | CAS | LGC Standards [lgcstandards.com]
- 6. Iprovalicarb D8 (valinyl D8) | LGC Standards [lgcstandards.com]
- 7. Iprovalicarb-d8 | CAS | LGC Standards [lgcstandards.com]
- 8. Iprovalicarb (Ref: SZX 0722) [sitem.herts.ac.uk]
- 9. The mechanism of action of iprovalicarb - Knowledge [natur-sim.com]
- 10. CN104782640A - Fungicidal composition containing iprovalicarb and fluoxastrobin and use of bactericidal composition - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Analytical method validation, dissipation and safety evaluation of combination fungicides fenamidone + mancozeb and iprovalicarb + propineb in/on tomato - PMC [pmc.ncbi.nlm.nih.gov]
